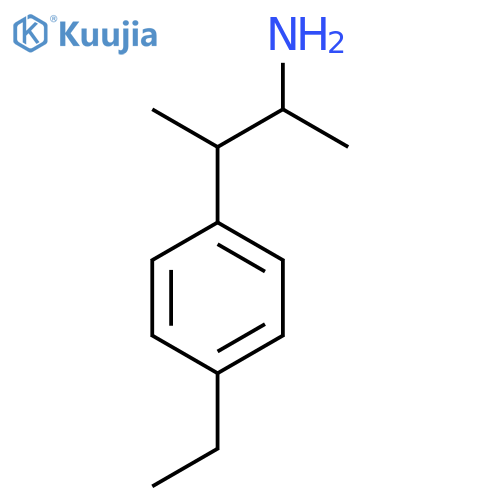

Cas no 1500845-04-4 (3-(4-Ethylphenyl)butan-2-amine)

3-(4-Ethylphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1500845-04-4

- EN300-5011442

- AKOS015784672

- 3-(4-ethylphenyl)butan-2-amine

- 3-(4-Ethylphenyl)butan-2-amine

-

- インチ: 1S/C12H19N/c1-4-11-5-7-12(8-6-11)9(2)10(3)13/h5-10H,4,13H2,1-3H3

- InChIKey: FAHCVXHNPVXMDI-UHFFFAOYSA-N

- ほほえんだ: NC(C)C(C)C1C=CC(CC)=CC=1

計算された属性

- せいみつぶんしりょう: 177.151749610g/mol

- どういたいしつりょう: 177.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26Ų

3-(4-Ethylphenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5011442-10.0g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-15 | |

| Enamine | EN300-5011442-2.5g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-15 | |

| Enamine | EN300-5011442-0.1g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 0.1g |

$615.0 | 2025-03-15 | |

| Enamine | EN300-5011442-0.25g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 0.25g |

$642.0 | 2025-03-15 | |

| Enamine | EN300-5011442-0.05g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 0.05g |

$587.0 | 2025-03-15 | |

| Enamine | EN300-5011442-1.0g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 1.0g |

$699.0 | 2025-03-15 | |

| Enamine | EN300-5011442-0.5g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 0.5g |

$671.0 | 2025-03-15 | |

| Enamine | EN300-5011442-5.0g |

3-(4-ethylphenyl)butan-2-amine |

1500845-04-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-15 |

3-(4-Ethylphenyl)butan-2-amine 関連文献

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

3-(4-Ethylphenyl)butan-2-amineに関する追加情報

Introduction to 3-(4-Ethylphenyl)butan-2-amine (CAS No. 1500845-04-4)

3-(4-Ethylphenyl)butan-2-amine, with the CAS number 1500845-04-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique molecular structure, which consists of a butan-2-amine moiety substituted with a 4-ethylphenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for both academic and industrial researchers.

The molecular formula of 3-(4-Ethylphenyl)butan-2-amine is C11H17N, and its molecular weight is approximately 163.25 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of 4-ethylbenzaldehyde with an appropriate amine precursor, followed by reduction steps to form the final product. The synthetic route can be optimized to achieve high yields and purity, which are crucial for its use in various applications.

In the realm of pharmaceutical research, 3-(4-Ethylphenyl)butan-2-amine has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have explored its interactions with various biological targets, including receptors and enzymes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases. This selective binding property makes it a valuable tool for understanding receptor function and for the design of receptor-specific drugs.

Beyond its potential as a pharmaceutical agent, 3-(4-Ethylphenyl)butan-2-amine has also been investigated for its use in chemical biology studies. Its ability to modulate specific biological pathways has led to its application in probing cellular signaling mechanisms and identifying novel drug targets. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters reported that this compound can effectively inhibit the activity of a key enzyme involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

The physicochemical properties of 3-(4-Ethylphenyl)butan-2-amine have been extensively characterized. It is generally described as a colorless to pale yellow liquid at room temperature, with a characteristic amine odor. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics are important considerations for its use in both laboratory research and industrial applications.

In terms of safety and handling, while 3-(4-Ethylphenyl)butan-2-amine is not classified as a hazardous material under current regulations, it should be handled with care due to its amine functionality. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.

The environmental impact of 3-(4-Ethylphenyl)butan-2-amine is another important consideration. While there is limited data available on its environmental fate and effects, it is generally recommended to follow best practices for the disposal of organic compounds to minimize any potential environmental impact. This includes proper waste management procedures and adherence to local regulations.

In conclusion, 3-(4-Ethylphenyl)butan-2-amine (CAS No. 1500845-04-4) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique molecular structure and biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the scientific community.

1500845-04-4 (3-(4-Ethylphenyl)butan-2-amine) 関連製品

- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)

- 2172605-53-5(1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

- 2680706-22-1(benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)

- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)